molecular formula C10H15N B12773937 (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine CAS No. 70811-66-4

(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine

Cat. No.: B12773937
CAS No.: 70811-66-4
M. Wt: 149.23 g/mol
InChI Key: GJKPTDGTWOVONJ-SECBINFHSA-N
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Description

(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine is a chiral secondary amine building block of significant interest in advanced organic synthesis and methodological research. This compound is structurally derived from (R)-(+)-1-phenylethylamine, a widely employed chiral auxiliary and resolving agent known for its utility in the preparation of enantiomerically pure compounds . The N-ethyl substitution introduces distinct steric and electronic properties, making it a valuable reagent for developing novel chiral catalysts and ligands, particularly in asymmetric synthesis and hydrogenation reactions . Researchers can leverage this compound in the synthesis of complex molecules for pharmaceuticals and material science. As a chiral secondary amine, it may also serve as a key intermediate in the dynamic kinetic resolution (DKR) of amines, a process critical for producing single-enantiomer molecules from racemic mixtures . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70811-66-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-N-ethyl-1-phenylethanamine

InChI

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m1/s1

InChI Key

GJKPTDGTWOVONJ-SECBINFHSA-N

Isomeric SMILES

CCN[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCNC(C)C1=CC=CC=C1

Origin of Product

United States

Application As a Chiral Auxiliary in Stereoselective Transformations

Diastereoselective Synthesis of Complex Organic Architectures

The chiral framework provided by (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine is instrumental in the construction of intricate molecular structures with a high degree of stereocontrol.

The (R)-1-phenylethylamine scaffold has proven effective in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are core structures in many indole (B1671886) alkaloids. researchgate.net In one approach, the chiral amine is incorporated into a tryptamine-derived intermediate. The subsequent Pictet-Spengler reaction or a reduction of an imine bond is then directed by the chiral auxiliary.

Research has shown that the reduction of an imine moiety in compounds containing the (R)-1-arylethylamine motif using modified sodium borohydrides can lead to the formation of diastereomeric tetrahydro-β-carboline products with moderate to good stereoselectivity. researchgate.net The diastereomers can then be effectively separated using column chromatography. researchgate.net The steric and electronic properties of the reducing agent and the substituents on the imine-containing molecule influence the diastereomeric ratio of the products. researchgate.net

Table 1: Diastereomeric Output for the Reduction of Imine 7 with Various Borohydrides Data sourced from a study on the diastereoselective synthesis of tetrahydro-β-carboline derivatives. researchgate.net

Entry Reducing Reagent Yield of 9a (%) Ratio of 9a:9b
1 NaBH₄ 81 62:38
2 NaBH(CH₃COO)₃ 88 75:25
3 NaBH[(CH₃)₂CHCOO]₃ 84 66:34
4 NaBH[(CH₃)₃CCOO]₃ 89 78:22

Note: The specific structures of compounds 7, 9a, and 9b are detailed in the cited literature. researchgate.net

The (R)-1-phenylethylamine group has been successfully employed in chiral auxiliaries for asymmetric aldol (B89426) reactions. For instance, N-acyl-imidazolidin-2-ones derived from (R)-1-phenylethylamine can control the stereochemical outcome of acetate (B1210297) aldol reactions. These reactions are crucial for synthesizing β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.

In the synthesis of the antidepressant fluoxetine, an acetate aldol reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one was utilized. mdpi.com This reaction proceeded with high yield and anti-aldol selectivity. mdpi.com Interestingly, it was observed that the stereochemistry of the final product was not dependent on the configuration of the α-phenylethylamine auxiliary, suggesting a more complex stereoelectronic effect at play that enhances the enolate's reactivity. mdpi.com

Chiral lithium amides derived from N-benzyl-N-(α-methylbenzyl)amine, a close analogue of this compound, are highly effective in promoting asymmetric conjugate additions (Michael additions). mdpi.commdpi.com These reactions are fundamental for the stereoselective formation of carbon-carbon and carbon-nitrogen bonds.

For example, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters has been used to synthesize pyrrolizidine (B1209537) alkaloids. mdpi.com Similarly, the aza-Michael addition of lithium (R)-(+)-N-benzyl-α-methylbenzylamide to an α,β-unsaturated ester, followed by reduction, affords chiral 1,3-diamines with excellent stereocontrol. mdpi.com

Table 2: Asymmetric Aza-Michael Addition for Chiral Diamine Synthesis Based on a reported synthesis of a chiral 1,3-diamine. mdpi.com

Reaction Step Reagents Product Overall Yield
Aza-Michael Addition Lithium (R)-(+)-N-benzyl-α-methylbenzylamide, α,β-unsaturated ester Chiral β-amino amide -
Reduction Lithium aluminium hydride (LAH) (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine 61%

The Strecker reaction, a method for synthesizing α-amino acids, can be rendered asymmetric by using a chiral amine like (R)-1-phenylethylamine. The chiral amine first reacts with an aldehyde to form a chiral imine. The subsequent nucleophilic addition of a cyanide source, such as hydrogen cyanide (HCN), is then directed by the chiral auxiliary, leading to an α-aminonitrile with a specific stereochemistry. mdpi.com

This strategy has been applied to the synthesis of novel 2-amino-2-C-D-glycosyl-acetonitriles, which are important building blocks in carbohydrate chemistry. mdpi.com When C-glycosyl aldehydes were reacted with (R)-α-phenylethylamine to form Schiff bases, the subsequent thiourea-catalyzed addition of HCN predominantly yielded the R-configured C-glycosyl aminoacetonitriles. mdpi.com

Role in Dynamic Kinetic Resolution (DKR) Processes

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. This is achieved by combining a kinetic resolution, which selectively reacts with one enantiomer, with an in-situ racemization of the unreactive enantiomer.

(R)-1-phenylethylamine and its derivatives are key substrates and products in DKR studies. nih.gov In the DKR of racemic 1-phenylethylamine (B125046), an enzyme, typically Candida antarctica lipase (B570770) B (CALB), selectively acylates one enantiomer. nih.govbeilstein-journals.org Simultaneously, a metal catalyst, such as a palladium or ruthenium complex, racemizes the remaining enantiomer, continuously feeding the substrate for the enzymatic resolution. nih.govbeilstein-journals.orgacs.org This process has been optimized for large-scale synthesis. beilstein-journals.org

Table 3: Selected Catalytic Systems for the DKR of (±)-1-phenylethylamine Data compiled from various studies on dynamic kinetic resolution. beilstein-journals.orgacs.org

Racemization Catalyst Enzyme Acyl Donor Product Yield (%) ee (%)
Ru-catalyst CALB Ethyl methoxyacetate (R)-2-methoxy-N-(1-phenylethyl)acetamide 90 97
Pd nanoparticles (co-immobilized) CALB (co-immobilized) Ethyl methoxyacetate (R)-amide product 99 99
Raney Ni Novozym-435 - - Low Low
Raney Co Novozym-435 - - Low Low

Control of Stereochemistry in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools in organic synthesis. The use of a chiral component, such as (R)-1-phenylethylamine, can effectively control the stereochemistry of the resulting complex product.

An example is a three-component reaction involving (R)-(+)-1-phenylethylamine, formaldehyde, and a heterocyclic secondary amine. researchgate.net The inherent chirality of the phenylethylamine directs the formation of the new stereocenters, leading to a diastereoselective synthesis of complex heterocyclic structures. The diastereoselectivity in such reactions is often highly dependent on the steric bulk of the substituents on the reactants. grafiati.com

Copper-Promoted A3-Coupling Reactions for Propargylamines

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful, atom-economical multicomponent reaction for the synthesis of propargylamines, which are valuable building blocks for numerous nitrogen-containing heterocyclic compounds and biologically active molecules. When a chiral amine is used, this reaction can proceed diastereoselectively, establishing a new stereocenter.

While specific studies detailing the use of This compound as the chiral auxiliary in copper-promoted A³ coupling reactions are not extensively documented in the reviewed literature, the general mechanism for chiral secondary amines provides a clear framework for its potential application. The reaction is typically catalyzed by copper(I) salts, which activate the terminal alkyne to form a copper acetylide intermediate. Simultaneously, the secondary amine condenses with an aldehyde to form a chiral iminium ion. The stereochemistry of the amine auxiliary dictates the facial selectivity of the subsequent nucleophilic attack by the copper acetylide on the iminium ion, leading to the formation of a propargylamine (B41283) with a new, controlled stereocenter.

The general mechanism for A³ coupling with a secondary amine proceeds as follows:

Iminium Ion Formation: The secondary amine, in this case, this compound, reacts with an aldehyde to form a chiral iminium ion intermediate.

Copper Acetylide Formation: The copper(I) catalyst reacts with the terminal alkyne to generate a copper acetylide species.

Nucleophilic Addition: The copper acetylide attacks one of the enantiotopic faces of the electrophilic iminium ion. The chiral environment created by the (R)-1-phenylethyl group sterically hinders one face, directing the acetylide to the other and thereby inducing diastereoselectivity.

A³ coupling reactions involving secondary amines are often more reactive than those with primary amines because the corresponding iminium ions are typically more electrophilic than neutral imine counterparts. whiterose.ac.uk Research on other chiral secondary amines in copper-catalyzed A³ couplings has shown the potential for high yields and excellent diastereoselectivities. For instance, the use of bulky secondary amines like (mesitylmethyl)benzylamine has led to the formation of propargylamines with enantiomeric excesses ranging from 91–99% ee. whiterose.ac.uk This suggests that the steric bulk and defined stereochemistry of This compound could similarly direct the reaction effectively.

Table 1: Illustrative Data from Copper-Catalyzed A³ Coupling with Chiral Secondary Amines

The following table presents representative data from studies on analogous chiral secondary amines to illustrate the potential efficacy. Data for the title compound is not available in the cited literature.

Amine AuxiliaryAldehydeAlkyneCatalyst/LigandYield (%)Diastereomeric/Enantiomeric Excess
PyrrolidineBenzaldehyde2-Methylbut-3-yn-2-olCuBr/Pinap95%91% ee
1,2,3,4-Tetrahydroisoquinoline4-Chlorobenzaldehyde2-Methylbut-3-yn-2-olCuBr/Pinap91%>99% ee
(Mesitylmethyl)benzylamineBenzaldehydePhenylacetyleneCuBr85%96% ee

Data sourced from analogous systems reported in the literature. whiterose.ac.uk

Strategies for the Cleavage and Recycling of the N-(1-Phenylethyl) Auxiliary Unit

A critical aspect of using a chiral auxiliary is its efficient removal from the product and subsequent recovery for reuse, which is essential for the economic and environmental viability of the synthesis. The cleavage of the N-(1-phenylethyl) group, a type of N-dealkylation, is a key step.

Common strategies for cleaving N-benzyl and related groups, which are applicable to the N-(1-phenylethyl) moiety, often involve catalytic hydrogenolysis. nih.govnih.gov This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. sciencemadness.org The reaction proceeds via the reductive cleavage of the carbon-nitrogen bond at the benzylic position.

Mechanism of Hydrogenolytic Cleavage:

Adsorption: The N-(1-phenylethyl) group of the propargylamine product adsorbs onto the surface of the palladium catalyst.

C-N Bond Cleavage: Hydrogen gas, also activated by the catalyst surface, facilitates the cleavage of the benzylic C-N bond.

Product Formation: This process yields the desired secondary propargylamine and regenerates the chiral auxiliary as (R)-(+)-1-phenylethylamine , which can be recovered from the reaction mixture. It is important to note that the N-ethyl group would remain on the desired product, yielding an N-ethylpropargylamine.

Alternatively, acidic conditions can be employed for cleavage. For instance, studies on N-(1-phenylethyl) amides have shown that methanesulfonic acid (MsOH) in refluxing toluene (B28343) can effectively and selectively cleave the N-(1-phenylethyl) bond. acs.org While this has been demonstrated for amides, similar acid-mediated cleavage could potentially be adapted for amines.

Once cleaved, the chiral auxiliary, now recovered as (R)-(+)-1-phenylethylamine , can be isolated from the reaction mixture. Standard purification techniques such as acid-base extraction can be utilized. The amine can be protonated and extracted into an aqueous acidic phase, leaving the desired product in the organic phase. Neutralization of the aqueous layer then liberates the free amine, which can be extracted back into an organic solvent, dried, and purified for reuse. rsc.org The recovered amine can then be N-ethylated again for subsequent applications, completing the recycling loop. Such recycling strategies are crucial for minimizing waste and cost in large-scale synthesis. whiterose.ac.uk

Table 2: Common Methods for N-(1-Phenylethyl) Group Cleavage

MethodReagents/CatalystConditionsProduct TypeReference
Catalytic HydrogenolysisH₂, Pd/CVaries (e.g., liquid ammonia, methanol)Amine nih.gov
Acid-Mediated CleavageMethanesulfonic Acid (MsOH)Toluene, refluxAmide acs.org
Acid Hydrolysis6N HCl90 °CAmide rsc.org

Utilization in Asymmetric Catalysis and Ligand Design

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products. The (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine framework has been instrumental in the creation of effective ligands for a range of asymmetric reactions.

Development of Chiral Ligands Incorporating this compound Fragments and Analogues

Ferrocene-based ligands are a privileged class in asymmetric catalysis due to their unique stereochemical properties, including planar chirality, and the ease with which they can be modified. The incorporation of chiral amine fragments, such as those derived from 1-phenylethylamine (B125046), into a ferrocene (B1249389) scaffold can lead to highly effective bidentate ligands. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

A notable example is the synthesis of chiral ferrocene compounds that incorporate both planar and central chirality. For instance, a chiral ferrocene compound featuring a (1-phenylethyl)aminomethyl fragment has been synthesized and its structure elucidated. nih.gov In this compound, the two nitrogen atoms are situated in the same coordination plane, making them available to act as a bidentate ligand for a metal ion. nih.gov This arrangement is of significant interest for its potential application in asymmetric catalysis. nih.gov The inherent chirality of both the ferrocene plane and the stereogenic carbon centers of the amine fragment work in concert to create a highly stereodiscriminating catalytic system. nih.gov The versatility of the ferrocene backbone allows for the synthesis of a diverse array of ligands, which have been successfully applied in various asymmetric transformations. lehigh.edu

Ligand TypeKey Structural FeaturesPotential Applications
Ferrocene-basedPlanar and central chirality, bidentate N,N-coordinationAsymmetric hydrogenation, allylic alkylation, hydroboration

The chiral 1-phenylethylamine moiety is a key building block for ligands used in enantioselective arylation and asymmetric hydrogenation reactions. In copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines, modular phosphorus ligands incorporating chiral α-phenylethylamine (α-PEA) fragments have demonstrated high catalytic efficacy, achieving up to 95% yield and 90% enantiomeric excess (ee). mdpi.com

Similarly, in the realm of asymmetric hydrogenation, new chiral phosphine-phosphoramidite ligands derived from 1-phenylethylamine have been successfully employed in the Rh-catalyzed hydrogenation of β-(acylamino)acrylates. nih.gov Research has shown that the substituents on the binaphthyl moiety of these ligands can significantly influence the enantioselectivity of the reaction. nih.gov Furthermore, novel chiral phosphinediamine ligands prepared from (S)-1-phenylethylamine derivatives have been used in the rhodium-catalyzed asymmetric hydrogenation of acrylic acids, achieving high enantioselectivities. rsc.org The effectiveness of these catalysts is attributed to a selective P-N chelation and an electrostatic interaction between the ligand's amino group and the substrate's carboxy group. rsc.org Additionally, new P,N-ferrocenyl ligands have been developed for the iridium-catalyzed asymmetric hydrogenation of imines, leading to the formation of chiral amines in high yields and with enantioselectivities up to 99%. nih.gov

Organocatalytic Applications of Chiral N-Substituted 1-Phenylethylamines

In addition to their role in metal-based catalysis, chiral amines themselves can act as organocatalysts, promoting reactions without the need for a metal center.

Chiral amines incorporating the α-phenylethyl auxiliary have been investigated as organocatalytic Lewis bases in the α-amination of ethyl α-phenyl-α-cyanoacetate. nih.gov In these reactions, the chiral amine activates the substrate and controls the stereochemical outcome. A study involving nineteen chiral amines and their derivatives revealed that (R)-N-benzyl-N-(1-phenylethyl)-amine, an analogue of the title compound, and (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine were effective catalysts, affording the amination products in excellent yields and with up to 84% ee. nih.gov This demonstrates the potential of N-substituted 1-phenylethylamines to function as effective chiral Lewis base catalysts. nih.gov

CatalystSubstrateProduct YieldEnantiomeric Excess (ee)
(R)-N-benzyl-N-(1-phenylethyl)-amineEthyl α-phenyl-α-cyanoacetateExcellentUp to 84%
(R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamineEthyl α-phenyl-α-cyanoacetateExcellentUp to 84%

Metal-Mediated Asymmetric Reactions

The utility of this compound and its analogues extends to metal-mediated asymmetric reactions where they act as chiral ligands to control the stereoselectivity of carbon-carbon bond formation.

The enantioselective addition of organo-zinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral ligands derived from α-phenylethylamine play a crucial role in this transformation. For instance, a series of chiral 1,3-aminonaphthols, synthesized from (S)-α-PEA, have been used as modular ligands in the enantioselective addition of diethylzinc (B1219324) (Et₂Zn) and alkynyl-zinc reagents to ferrocenecarbaldehyde. mdpi.com These ligands were found to produce the corresponding (R)-alcohols with good yields and enantioselectivities. mdpi.com The structural modularity of these ligands allows for fine-tuning of the catalyst to optimize the reaction outcome. mdpi.com The development of such ligands has significantly advanced the field of catalytic enantioselective additions of organo-zinc compounds to carbonyls. nih.govnih.gov

Stereoselective Complexation with Transition Metal Ions (e.g., Ni(II) complexes)

The ability of chiral amines to form stereochemically defined complexes with transition metal ions is fundamental to their use in asymmetric catalysis. While specific studies detailing the complexation of this compound with Ni(II) are not extensively documented in the reviewed literature, the principles of stereoselective coordination can be inferred from studies on the parent amine, (R)-(+)-1-phenylethylamine, and other closely related chiral ligands.

Research on the chiral recognition of 1-phenylethylamine enantiomers by binuclear Ni(II) complexes has demonstrated that significant diastereomeric differentiation occurs upon complex formation. acs.org In these systems, non-covalent interactions, such as hydrogen bonding and CH-π interactions, between the chiral amine and the coordination sphere of the metal ion dictate the geometry and stability of the resulting complexes. acs.org For instance, the (R)-enantiomer of 1-phenylethylamine has been shown to form a distinct triangular assembly with a binuclear Ni(II) host, a structure not observed with the (S)-enantiomer. acs.org

It is anticipated that this compound would exhibit similar or even enhanced stereoselective behavior in its complexation with Ni(II) ions. The presence of the N-ethyl group introduces additional steric bulk and conformational constraints, which can lead to more pronounced differentiation between diastereomeric transition states in a catalytic cycle. The characterization of such Ni(II) complexes would typically involve techniques such as X-ray crystallography to elucidate the solid-state structure and coordination geometry, alongside spectroscopic methods like circular dichroism (CD) to confirm the preservation of chirality in solution. rsc.org

The table below conceptualizes the expected findings from a study on the stereoselective complexation of this compound with Ni(II), based on literature for analogous systems.

Table 1: Expected Characteristics of Ni(II) Complexes with this compound

ParameterExpected ObservationSignificance
Coordination Geometry Pseudotetrahedral or square planarThe geometry is influenced by the ligand field and steric hindrance from the chiral amine.
Diastereoselectivity Formation of a preferred diastereomer (e.g., Δ or Λ configuration at the metal center)Indicates effective chiral induction from the ligand to the metal center. rsc.org
Spectroscopic Data (CD) Distinct Cotton effectsConfirms the presence and dominance of a specific chiral conformer in solution. rsc.org
X-ray Crystal Structure Defined bond lengths and angles, specific non-covalent interactionsProvides definitive proof of the stereochemistry and the interactions governing chiral recognition. acs.org

Mechanistic Studies of Iron-Catalyzed Dehydrogenation of Amines

Iron-catalyzed dehydrogenation of amines to imines is a significant transformation in organic synthesis, offering a more sustainable alternative to traditional methods that often rely on precious metal catalysts. While mechanistic studies specifically employing this compound as the substrate are not prominently featured in the surveyed literature, extensive research on the dehydrogenation of other secondary amines provides a clear framework for understanding the operative reaction pathways. acs.orgnih.gov

Mechanistic investigations, combining kinetic isotope effect (KIE) measurements, the isolation and characterization of intermediates, and density functional theory (DFT) calculations, have been pivotal in elucidating the steps involved in iron-catalyzed amine dehydrogenation. acs.orgnih.gov These studies consistently point towards a stepwise mechanism rather than a concerted process.

The catalytic cycle is generally initiated by the coordination of the amine to the iron center. acs.org A key intermediate in this process is a cyclopentadienone iron-amine complex, which has been successfully isolated and characterized by NMR spectroscopy and X-ray crystallography in studies with analogous amines. acs.orgnih.gov These stable intermediates subsequently undergo a rate-determining β-hydride elimination to generate an imine product and an iron hydride species. acs.org

Kinetic isotope effect studies have been particularly informative. A significant KIE is typically observed when the benzylic hydrogen of the amine is replaced with deuterium, indicating that the C-H bond cleavage is involved in the rate-limiting step. acs.org This supports a stepwise mechanism where hydride transfer from the α-carbon of the amine to the iron center is the turnover-limiting step. acs.orgnih.gov This is followed by proton transfer, often from the nitrogen atom to a ligand on the iron complex, to regenerate the active catalyst and release the imine. nih.gov

The findings from these mechanistic studies on analogous secondary amines are summarized in the table below and are considered to be broadly applicable to the iron-catalyzed dehydrogenation of this compound.

Table 2: Key Mechanistic Insights from Iron-Catalyzed Dehydrogenation of Secondary Amines

Mechanistic AspectFindingImplication for this compound
Reaction Mechanism Stepwise dehydrogenationThe reaction likely proceeds through discrete hydride and proton transfer steps. acs.orgnih.gov
Key Intermediate Isolable cyclopentadienone iron-amine complexAn analogous iron complex with this compound is expected to be a stable intermediate. acs.orgnih.gov
Rate-Determining Step Hydride transfer from the α-carbon of the amine to the iron centerCleavage of the C-H bond at the phenylethyl group is expected to be the slowest step. acs.orgnih.gov
Kinetic Isotope Effect (KIE) Significant KIE observed for C-H bond cleavageDeuteration at the benzylic position of the amine would result in a notable decrease in the reaction rate. acs.org

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms Involving (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine Derivatives

The study of reaction mechanisms provides fundamental insights into the transformation of molecules. For derivatives of this compound, techniques such as kinetic isotope effect studies and the investigation of transfer mechanisms in dehydrogenation reactions are pivotal.

Kinetic Isotope Effect Studies on Ligand Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step and the nature of transition states in chemical reactions. This effect arises from the mass difference between isotopes, which leads to different vibrational frequencies of chemical bonds and, consequently, different reaction rates. While specific KIE studies on ligand transformations directly involving this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems, such as other phenylethylamine derivatives.

For instance, computational studies on the oxidation of phenylethylamine by monoamine oxidase A have shown that the calculated H/D kinetic isotope effect is in excellent agreement with experimental values, supporting a hydride transfer mechanism. nih.gov Such studies typically involve the synthesis of isotopically labeled substrates, for example, by replacing hydrogen atoms with deuterium at specific positions, and then comparing the reaction rates of the labeled and unlabeled molecules. A significant KIE (typically kH/kD > 2) is often indicative of C-H bond cleavage being involved in the rate-determining step of the reaction.

Stepwise Hydride and Proton Transfer Mechanisms in Dehydrogenation Reactions

The dehydrogenation of amines, including secondary amines like this compound, is a fundamental transformation that can proceed through various mechanisms. These mechanisms often involve the sequential or concerted transfer of a hydride ion (H-) and a proton (H+). The specific pathway is highly dependent on the catalyst, solvent, and substrate structure.

Mechanistic studies on the dehydrogenation of various amines suggest that the process can be initiated by the transfer of a hydride from the α-carbon to a suitable acceptor, followed by the loss of a proton from the nitrogen atom, or vice versa. In some catalytic systems, particularly those involving metal complexes, the reaction may proceed via an inner-sphere mechanism where the amine coordinates to the metal center prior to the hydrogen transfer steps. The presence of a base is often crucial to facilitate the deprotonation step. Visible-light photoredox catalysis has emerged as a powerful method for the dehydrogenation of allylic amines to N-aryl amines, involving single-electron transfer and hydrogen-atom transfer processes. nih.govkaist.ac.krresearchgate.net

Methodologies for Absolute and Relative Stereochemical Assignments

The determination of the three-dimensional arrangement of atoms in chiral molecules is of paramount importance. For this compound and its derivatives, a combination of spectroscopic and crystallographic techniques is employed to assign both absolute and relative stereochemistry.

X-ray Crystallographic Analysis of Chiral Complexes and Salts

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. To apply this method to an amine like this compound, it is typically crystallized as a salt with a chiral acid of known absolute configuration, or as a complex with a metal ion.

Table 1: Representative Crystallographic Data for Chiral Amine Salts (Hypothetical Data for Illustrative Purposes)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)90
γ (°)90
Z4

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic analysis.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The magnitude and direction of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property and is used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

The enantiomeric purity of this compound can be assessed by measuring the optical rotation of a solution of the compound and comparing it to the specific rotation of the enantiomerically pure substance. The parent amine, (R)-(+)-1-phenylethylamine, has a well-documented specific rotation. For instance, a specific rotation of +30° ± 2° (c=10 in ethanol) has been reported for (R)-(+)-1-phenylethylamine with an enantiomeric excess of 99+%. thermofisher.com While the specific rotation for this compound itself is not specified in the provided search results, the principle of its determination remains the same.

Enantiomeric Excess (ee) Calculation: ee (%) = ([α]observed / [α]max) * 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the relative stereochemistry of molecules. When a chiral compound like this compound is derivatized with a chiral reagent, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, will exhibit different chemical shifts in their NMR spectra.

By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, the diastereomeric ratio can be accurately determined. This ratio directly reflects the enantiomeric composition of the original amine. Chiral derivatizing agents, such as Mosher's acid or chiral solvating agents, are often employed for this purpose. The differences in chemical shifts (Δδ) between the diastereomers are typically small but can be resolved using high-field NMR spectrometers. For example, in the ¹H NMR spectrum, protons close to the stereogenic center of the amine will show separate signals for each diastereomer, allowing for their quantification.

Table 2: Representative ¹H NMR Data for Diastereomeric Derivatives of a Chiral Amine (Hypothetical Data)

ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)
CH-N4.15 (q, J = 6.8 Hz)4.12 (q, J = 6.8 Hz)
N-CH₂CH₃2.60 (m)2.55 (m)
CH-CH₃1.45 (d, J = 6.8 Hz)1.42 (d, J = 6.8 Hz)
N-CH₂CH₃1.10 (t, J = 7.2 Hz)1.07 (t, J = 7.2 Hz)

This table presents hypothetical ¹H NMR data to illustrate the expected differences in chemical shifts between two diastereomers.

Computational Chemistry Approaches to Stereoselectivity and Reaction Pathways

Computational chemistry has emerged as a powerful tool for investigating the stereochemical intricacies of chiral molecules and the mechanisms of their reactions. These theoretical approaches provide valuable insights into conformational preferences, transition states, and the factors governing stereoselectivity, complementing experimental findings.

Density Functional Theory (DFT) and DFT-GIAO Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the conformational landscapes of chiral molecules, including those structurally related to this compound. For instance, DFT calculations have been utilized to determine the minimum energy conformations of chiral imines derived from (R)-1-phenylethylamine. These studies help in understanding the relationship between molecular structure and properties like helical twisting power in liquid crystals.

In one such study on a related compound, (R)-N-benzylidene-1-phenylethanamine, DFT calculations at the B3LYP/6-31G(d) level of theory were employed to identify the most stable conformations. The analysis focused on key torsion angles to map the potential energy surface and locate energy minima. researchgate.net Such computational approaches can elucidate the subtle energetic differences between various spatial arrangements of the molecule's constituent groups, which is crucial for understanding its reactivity and stereochemical behavior.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is instrumental in predicting NMR chemical shifts. By calculating the magnetic shielding tensors for different conformers, DFT-GIAO methods can help in the assignment of NMR signals and provide a more detailed picture of the molecule's three-dimensional structure in solution. Although specific DFT-GIAO studies on this compound are not prevalent in the literature, the methodology has been successfully applied to diastereoisomeric N,N-bis(1-phenylethyl)acetamides to aid in the identification of different rotamers and to study their interconversion. rsc.org

The following table summarizes representative computational methods and their applications in the conformational analysis of chiral amines and related structures.

Computational MethodApplicationInvestigated AspectReference
DFT (B3LYP/6-31G(d))Conformational search of a chiral imineMinimum energy conformation, relationship between structure and physical properties researchgate.net
AM1 and MM2Conformational analysis of diastereoisomeric amidesIdentification of rotamers, study of interconversion trajectories rsc.org

Studies on Configurational Stability and Racemization Pathways of Chiral Amines

The configurational stability of a chiral center is a critical factor, particularly in applications where enantiopurity is essential. Chiral amines, including this compound, can be susceptible to racemization, which is the process of converting an enantiomerically pure or enriched sample into a mixture of equal parts of both enantiomers. manchester.ac.uk

Amines with three different substituents on the nitrogen atom are chiral but often undergo rapid "umbrella inversion" at room temperature, which leads to racemization. wikipedia.org However, for amines where the chirality stems from a stereogenic carbon atom, as in this compound, the barrier to inversion is typically much higher, and racemization occurs through different pathways.

Potential racemization pathways for chiral amines often involve the formation of an achiral intermediate. manchester.ac.uk This can occur through mechanisms such as:

Deprotonation-reprotonation: In the presence of a base, the proton at the stereogenic center can be removed to form a planar carbanion. Subsequent non-stereospecific reprotonation can lead to a racemic mixture.

Formation of an imine: Oxidation of the amine to an imine, followed by reduction, can also result in racemization if the reducing agent is not stereoselective.

Studies on the racemization of 1-phenylethylamine (B125046) have shown that treatment with a metal hydroxide in an aprotic polar solvent can lead to racemization. google.com For example, heating (R)-1-phenylethylamine with potassium hydroxide in dimethyl sulfoxide resulted in a substantially racemic mixture. google.com This suggests that under certain conditions, the benzylic proton in compounds like this compound could be abstracted, leading to a loss of stereochemical integrity.

The rate of racemization is influenced by several factors, including temperature, solvent, and the presence of acids or bases. manchester.ac.uk Understanding these pathways and the conditions that promote or inhibit racemization is crucial for the synthesis, handling, and storage of enantiomerically pure chiral amines.

The following table outlines common racemization pathways for chiral amines.

Racemization PathwayIntermediateConditions
Deprotonation-ReprotonationPlanar CarbanionBasic conditions
Oxidation-ReductionImineOxidizing and reducing agents
Metal Hydroxide TreatmentNot specifiedElevated temperature, aprotic polar solvent

Advanced Derivatization for Analytical and Synthetic Purposes

Utilization as a Component of Chiral Derivatizing Agents (CDAs) for Enantiomeric Purity Determination

The determination of the enantiomeric composition of a chiral substance is critical in fields ranging from pharmaceutical development to materials science. rug.nl Chiral Derivatizing Agents (CDAs) are indispensable tools for this purpose. They function by reacting with the enantiomers of a chiral analyte to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct properties, allowing for their separation and quantification using standard analytical techniques like NMR spectroscopy or chromatography. rug.nlkochi-tech.ac.jp

(R)-(+)-1-phenylethylamine is a frequently used chiral building block for creating effective CDAs due to its commercial availability and robust stereochemical nature. nih.gov For instance, chiral boronic acids containing the α-phenylethylamine framework have been developed as CDAs to successfully determine the enantiomeric purity of vic-diols. nih.gov Similarly, a CDA prepared from this amine has been used to ascertain the enantiomeric excess of α-glycerophosphocholine. nih.gov

Another class of CDAs derived from the enantiomer, (S)-α-phenylethylamine, are chiral phospholidines. rug.nlscispace.com These trivalent phosphorus reagents are synthesized by reacting the amine with compounds like 1,2-dichloroethane. scispace.com They react with chiral alcohols, amines, and thiols to form diastereomeric phosphoramidites, which can be readily distinguished and quantified using ³¹P NMR spectroscopy, offering a fast and accurate method for enantiomeric excess (e.e.) determination. rug.nlscispace.com

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful techniques for separating diastereomers. The process involves reacting the racemic or enantiomerically-enriched analyte with a chiral derivatizing agent, such as one based on (R)-(+)-1-phenylethylamine, to form stable, covalently bonded diastereomeric derivatives. These derivatives can then be separated on a standard achiral stationary phase.

A prominent application is the derivatization of chiral carboxylic acids. For example, a method for the synthesis and separation of optically pure N‐(1‐phenylethyl)amides of inherently chiral dibenzoyloxy‐calix chemicalbook.comarene acetic acids has been developed. researchgate.net In this process, the racemic calixarene (B151959) acid is converted into a mixture of diastereomeric amides using (R)-1-phenylethylamine. These diastereomers are then separated, and their absolute stereochemical configuration can be confirmed by methods like X-ray diffraction analysis. researchgate.net

Similarly, the optical resolution of p-chloromandelic acid is effectively achieved using (R)-1-phenylethylamine as the resolving agent. researchgate.net The amine reacts with the racemic acid to form diastereomeric salts. The difference in solubility between these salts allows for their separation through crystallization, a process that can be optimized by techniques such as gas antisolvent fractionation. researchgate.net The efficiency of such resolutions is often dependent on the solvent system used, which can influence the stability and crystallization of the desired diastereomeric salt. nih.gov

Examples of Diastereomeric Derivative Formation for Chromatographic Separation
Analyte ClassChiral Derivatizing Agent SourceResulting DiastereomersSeparation/Analysis TechniqueReference
Inherently Chiral Calix chemicalbook.comarene Acetic Acids(R)-1-phenylethylamineDiastereomeric N-(1-phenylethyl)amidesChromatographic Separation researchgate.net
p-Chloromandelic Acid(R)-1-phenylethylamineDiastereomeric SaltsFractional Crystallization researchgate.net
Chiral Alcohols, Amines, Thiols(S)-α-phenylethylamine-based phospholidinesDiastereomeric Phosphoramidites³¹P NMR Spectroscopy rug.nlscispace.com

Synthesis of Analogues with Tailored Stereoelectronic Properties for Enhanced Functionality

Beyond its role in analytical derivatization, the (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine scaffold is a template for synthesizing new analogues with customized properties. By strategically modifying the electronic nature and steric bulk of the molecule, chemists can create derivatives with enhanced capabilities for applications such as asymmetric catalysis and molecular recognition.

An example of this tailored design is the synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. nih.gov This molecule is an analogue of Kagan's amide, a well-known chiral solvating agent. The synthesis involves acylating (R)-(+)-α-methylbenzylamine with 3,5-dinitrobenzoyl chloride, followed by thionation using Lawesson's reagent. nih.gov This modification introduces two key changes:

Electronic Properties : The two electron-withdrawing nitro groups enhance the π-acidity of the aromatic ring, strengthening potential non-covalent interactions. nih.gov

Stereoelectronic Properties : The replacement of the amide's carbonyl oxygen with a larger sulfur atom (van der Waals radius: 1.85 Å for S vs. 1.40 Å for O) alters the steric environment and the hydrogen-bonding characteristics of the functional group. nih.gov

These tailored modifications were hypothesized to make the resulting thioamide a highly competent chiral solvating agent for resolving enantiomers via ¹H NMR spectroscopy, analogous to its parent amide. nih.gov

Furthermore, the core structure is used to build more complex chiral ligands for asymmetric catalysis. For example, chiral phosphoramidites derived from phenylethylamine are a prominent class of ligands used in transition metal-catalyzed reactions, such as the iridium-catalyzed synthesis of C₂-symmetric secondary amines from ketones. researchgate.netlookchem.com The steric and electronic properties of these ligands are crucial for achieving high yields and enantioselectivities in the final products. nih.gov

Synthesis of Analogues with Tailored Properties
Analogue NameSynthetic ModificationTailored PropertyEnhanced FunctionalityReference
(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamideAddition of two nitro groups; conversion of amide C=O to C=S.Increased π-acidity; altered steric and H-bonding properties.Potential as an improved chiral solvating agent for NMR. nih.gov
Chiral Phosphoramidite LigandsDerivatization with phosphorus-containing groups.Fine-tuned steric and electronic environment around the metal center.High enantioselectivity in asymmetric catalysis. researchgate.netlookchem.com

Future Research Directions in Chiral N Ethyl N 1 Phenylethyl Amine Chemistry

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine and related chiral secondary amines is a field ripe for innovation. Future research will likely focus on the development of novel catalytic systems that offer higher enantioselectivity, broader substrate scope, and milder reaction conditions.

One promising avenue is the continued exploration of biocatalysis . Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases (ATAs) have already demonstrated their potential in the asymmetric synthesis of chiral amines. nih.govrsc.org Future work will likely involve the protein engineering of these enzymes to enhance their specificity for the N-ethylation of 1-phenylethylamine (B125046). This could involve tailoring the active site of the enzyme to better accommodate the ethyl group, thereby improving the enantiomeric excess (ee) of the desired (R)-enantiomer. The development of chemoenzymatic methods, which combine the advantages of both chemical and biological catalysts, also presents a significant area for research. mdpi.com For instance, a chemical catalyst could be used for the initial formation of an imine, which is then selectively reduced by an enzyme in a one-pot reaction.

Another key area of development is the design of new homogeneous and heterogeneous metal catalysts . While traditional catalysts based on noble metals like iridium and rhodium have been effective, there is a growing interest in using more abundant and less expensive metals. nih.govbath.ac.uk Research into recyclable catalysts, such as those supported on magnetic nanoparticles or polymers, is also gaining traction. researchgate.netmdpi.com These systems offer the dual benefits of high catalytic activity and ease of separation and reuse, which is crucial for industrial applications. For example, cobalt ferrite (B1171679) nanoparticles have been shown to be effective for the N-alkylation of amines and can be easily recovered using a magnet. researchgate.net

Catalyst TypePotential Advantages for this compound SynthesisKey Research Focus
Biocatalysts (e.g., IREDs, AmDHs) High enantioselectivity, mild reaction conditions, renewable. nih.govrsc.orgProtein engineering for enhanced substrate specificity and stability.
Homogeneous Metal Catalysts High activity and selectivity.Development of catalysts based on earth-abundant metals, design of novel chiral ligands.
Heterogeneous Metal Catalysts Ease of separation and recyclability, improved stability. researchgate.netmdpi.comSynthesis of highly active and selective supported catalysts, exploring novel support materials.
Chemoenzymatic Systems Combines the benefits of chemical and enzymatic catalysis for novel reaction pathways. mdpi.comDevelopment of one-pot, multi-step reactions with compatible catalysts.

Integration into Automated and High-Throughput Platforms for Chiral Synthesis and Resolution

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the way new molecules and reactions are discovered and optimized. researchgate.netnih.gov This is particularly relevant for the synthesis and resolution of chiral compounds like this compound.

Automated flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. researchgate.netnih.gov Future research will focus on developing continuous flow processes for the enantioselective synthesis of this compound. This could involve packed-bed reactors containing immobilized enzymes or heterogeneous catalysts, allowing for the continuous production of the desired enantiomer with minimal manual intervention. rsc.orgresearchgate.net The ability to precisely control parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. researchgate.net

High-throughput screening (HTS) techniques are essential for the rapid discovery and optimization of new catalysts and reaction conditions. nih.govnih.gov By running a large number of experiments in parallel, researchers can quickly identify the most effective catalysts, solvents, and other parameters for a given transformation. For the synthesis of this compound, HTS can be used to screen libraries of chiral ligands for a metal-catalyzed reaction or to identify the optimal enzyme variant from a directed evolution experiment. The development of rapid analytical methods, such as chiral gas chromatography or supercritical fluid chromatography, is crucial for the high-throughput analysis of the enantiomeric purity of the products. nih.gov

PlatformApplication in this compound ChemistryFuture Research Directions
Automated Flow Chemistry Continuous, safe, and efficient synthesis. researchgate.netnih.govDevelopment of integrated multi-step flow syntheses, use of immobilized catalysts.
High-Throughput Screening Rapid discovery and optimization of catalysts and reaction conditions. nih.govnih.govMiniaturization of reaction formats, development of faster analytical techniques.
Robotic Synthesis Platforms Automated execution of complex synthetic sequences. acs.orgIntegration of machine learning algorithms for reaction optimization and prediction.

Expanding Applications in the Synthesis of Structurally Complex Chiral Molecules

While this compound itself is a valuable chiral building block, its parent compound, (R)-1-phenylethylamine (α-PEA), has been more extensively used as a chiral auxiliary in the synthesis of a wide range of structurally complex molecules. mdpi.comnih.gov A significant future research direction will be to explore and expand the applications of the N-ethylated derivative in a similar capacity. The presence of the ethyl group can influence the steric and electronic properties of the molecule, potentially leading to different or improved outcomes in asymmetric synthesis.

Research in this area will likely focus on the use of this compound as a chiral ligand for asymmetric catalysis. By coordinating to a metal center, it can create a chiral environment that directs the stereochemical outcome of a reaction. For example, it could be used to prepare chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for use in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Furthermore, this compound can serve as a chiral building block in the synthesis of natural products and pharmaceuticals. researchgate.net The phenylethylamine motif is found in many biologically active compounds, and the ability to introduce this moiety in a stereocontrolled manner is highly valuable. Future research could involve the development of new synthetic methodologies that utilize this compound to construct key stereocenters in complex target molecules.

ApplicationRole of this compoundPotential Advantages and Research Focus
Chiral Ligand Creates a chiral environment around a metal catalyst.Fine-tuning of ligand structure for improved enantioselectivity in various asymmetric transformations.
Chiral Auxiliary Controls the stereochemistry of reactions at a prochiral center. mdpi.comnih.govInvestigation of the influence of the N-ethyl group on diastereoselectivity compared to the parent amine.
Chiral Building Block Incorporated into the final target molecule. researchgate.netDevelopment of efficient methods for the incorporation of the N-ethyl-N-(1-phenylethyl)amine moiety into complex natural products and APIs.

Development of Green Chemistry Approaches for Sustainable Production and Utilization

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing processes that are more environmentally friendly and sustainable. rsc.orgdigitellinc.com Future research on this compound will undoubtedly be guided by these principles.

In addition to sustainable production, the sustainable utilization of this compound is also an important consideration. This involves designing processes where the chiral auxiliary or ligand can be efficiently recovered and reused. For example, if used as a chiral auxiliary, methods for its non-destructive cleavage and subsequent recovery will be essential.

Green Chemistry PrincipleApplication to this compoundResearch Focus
Use of Renewable Feedstocks Synthesis from bio-based starting materials.Development of pathways from renewable resources to key intermediates.
Atom Economy Designing reactions that maximize the incorporation of starting materials into the final product.Preference for addition reactions over substitution or elimination reactions.
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. digitellinc.comInvestigating reaction performance in green solvents.
Catalysis Employing catalytic methods over stoichiometric reagents. dtu.dkdtu.dkFocus on highly active and selective catalysts that can be used in low loadings.
Design for Degradation Ensuring that the compound and any byproducts do not persist in the environment.Not directly applicable to the synthesis but a consideration for its downstream applications.
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts.Integration of analytical techniques into automated synthesis platforms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.